molecular formula C28H37N3O5S2 B11216314 Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11216314
M. Wt: 559.7 g/mol
InChI Key: IPUYQZSVKZUCBS-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using a benzoyl chloride derivative and an appropriate amine.

    Sulfonylation: The sulfonyl group is added using a sulfonyl chloride reagent, typically in the presence of a base like triethylamine.

    Formation of the Azabicyclo[3.2.1]octane Ring: This step involves a cyclization reaction, often using a precursor with a suitable leaving group.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could be a useful probe in biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural complexity and functional groups make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where sulfonyl and benzamido groups are known to be active.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism by which Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and benzamido groups are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: shares similarities with other sulfonyl and benzamido-containing compounds, such as sulfonylureas and benzamides.

    Sulfonylureas: Known for their use in diabetes treatment, these compounds also contain a sulfonyl group but differ in their overall structure and specific functional groups.

    Benzamides: Used in various therapeutic applications, benzamides share the benzamido group but differ in their additional substituents and overall molecular framework.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its complex bicyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H37N3O5S2

Molecular Weight

559.7 g/mol

IUPAC Name

ethyl 6-methyl-2-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C28H37N3O5S2/c1-6-36-26(33)23-21-11-12-30(5)15-22(21)37-25(23)29-24(32)18-7-9-20(10-8-18)38(34,35)31-17-28(4)14-19(31)13-27(2,3)16-28/h7-10,19H,6,11-17H2,1-5H3,(H,29,32)

InChI Key

IPUYQZSVKZUCBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC5(CC4CC(C5)(C)C)C

Origin of Product

United States

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